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Compound of Interest

Compound Name: Araloside D

Cat. No.: B156081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Araloside D, a prominent oleanane-type triterpenoid saponin isolated from the revered

medicinal plant Aralia elata, has garnered significant interest within the scientific community. Its

complex structure and potential therapeutic applications necessitate a thorough understanding

of its physicochemical properties, underpinned by detailed spectroscopic analysis. This

technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

mass spectrometry (MS), and infrared (IR) spectroscopic data for Araloside D, equipping

researchers with the foundational knowledge for its identification, characterization, and further

investigation.

Spectroscopic Data Summary
The structural elucidation of Araloside D, with the molecular formula C₄₆H₇₄O₁₆, relies on a

combination of advanced spectroscopic techniques. The following tables summarize the key

quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared

Spectroscopy.

Table 1: ¹³C NMR Spectroscopic Data of Araloside D (125
MHz, C₅D₅N)
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Carbon No.
Chemical Shift (δ)
ppm

Carbon No.
Chemical Shift (δ)
ppm

Aglycone Glucuronic Acid

1 38.8 1' 107.2

2 26.7 2' 75.4

3 89.2 3' 78.2

4 39.5 4' 81.5

5 55.8 5' 77.0

6 18.5 6' 176.8

7 33.2 Arabinose

8 39.9 1'' 111.0

9 48.1 2'' 76.2

10 37.1 3'' 78.0

11 23.8 4'' 72.8

12 122.8 5'' 65.4

13 144.2 Glucose

14 42.2 1''' 95.8

15 28.3 2''' 74.2

16 23.8 3''' 79.2

17 47.2 4''' 71.8

18 41.8 5''' 78.5

19 46.3 6''' 62.9

20 30.9

21 34.2

22 33.2
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23 28.2

24 17.0

25 15.8

26 17.6

27 26.2

28 176.8

29 33.2

30 23.8

Table 2: Mass Spectrometry Data of Araloside D
Technique Ionization Mode Mass Analyzed Observed m/z

FAB-MS Negative [M-H]⁻ 897

Table 3: Infrared Spectroscopic Data of Araloside D
Wavenumber (cm⁻¹) Assignment

3400 O-H stretching (hydroxyl groups)

1730 C=O stretching (ester)

1650 C=C stretching (olefinic)

1075 C-O stretching (glycosidic linkages)

Experimental Protocols
The acquisition of the spectroscopic data presented above requires precise and standardized

experimental procedures. The following sections detail the methodologies for the isolation and

spectroscopic analysis of Araloside D.

Isolation of Araloside D
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Araloside D is typically isolated from the dried bark of Aralia elata. The general workflow for its

extraction and purification is as follows:

Dried Bark of Aralia elata

Extraction with MeOH

Concentration of Methanolic Extract

Suspension in H₂O and Partition with n-BuOH

n-BuOH Soluble Fraction

Column Chromatography (Silica Gel)

Further Purification (Sephadex LH-20, RP-HPLC)

Pure Araloside D

Click to download full resolution via product page

Figure 1: General workflow for the isolation of Araloside D.
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Extraction: The air-dried and powdered bark of Aralia elata is extracted exhaustively with

methanol (MeOH) at room temperature.

Concentration and Partitioning: The methanolic extract is concentrated under reduced

pressure. The resulting residue is suspended in water (H₂O) and partitioned with n-butanol

(n-BuOH).

Fractionation: The n-BuOH soluble fraction, which contains the saponins, is subjected to

column chromatography on silica gel.

Purification: Further purification is achieved through a combination of techniques, including

Sephadex LH-20 column chromatography and reversed-phase high-performance liquid

chromatography (RP-HPLC), to yield pure Araloside D.

Spectroscopic Analysis
¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

Samples are dissolved in deuterated pyridine (C₅D₅N).

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is performed on a double-focusing

mass spectrometer.

A glycerol matrix is used.

Spectra are acquired in the negative ion mode.

IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

Samples are prepared as KBr pellets.

Wavenumbers are reported in cm⁻¹.

Logical Relationships in Structure Elucidation
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The interpretation of spectroscopic data is a logical process that connects spectral features to

specific structural moieties of the Araloside D molecule.

Spectroscopic Data

Structural Interpretation

NMR (¹H, ¹³C)

Oleanane Aglycone

Sugar Moieties (Glucuronic Acid, Arabinose, Glucose)

Glycosidic Linkages

MS

Araloside D Structure

Molecular Weight

IR
Functional Groups (-OH, C=O, C=C)

Click to download full resolution via product page

Figure 2: Logical flow of Araloside D structure elucidation.

This comprehensive spectroscopic dataset and the detailed experimental protocols provide a

solid foundation for researchers working with Araloside D. Accurate identification and

characterization are the first critical steps in unlocking the full potential of this promising natural

product in drug discovery and development.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Araloside D: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156081#spectroscopic-data-of-araloside-d-nmr-ms-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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